tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate
Overview
Description
“tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate” is a chemical compound with the CAS Number: 714914-39-3 . It has a linear formula of C12H16BrNO2 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3 . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
Scientific Research Applications
Metabolism in Insects and Mice
A study by Douch and Smith (1971) investigated the metabolism of a similar compound, m-tert-butylphenyl N-methylcarbamate, in mice and various insect species. This research revealed the hydroxylation of both the tert-butyl group and the N-methyl group, leading to the formation of significant amounts of dihydroxy compounds. This study's insights could be relevant to understanding how tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate is metabolized in similar biological systems (Douch & Smith, 1971).
Structural and Chemical Properties
In 2019, Devika, Shraddha, and Begum analyzed a compound with structural similarities to this compound, focusing on its dihedral angles and intermolecular interactions. Understanding these properties is crucial for grasping the potential applications of this compound in chemical synthesis and pharmaceutical research (Devika, Shraddha, & Begum, 2019).
Enzymatic Oxidation Process
Another study by Douch and Smith (1971) on 3,5-di-tert-butylphenyl N-methylcarbamate, a compound related to this compound, explored its enzymatic oxidation process in different species. They found hydroxylation of tert-butyl groups and the N-methyl group. This study provides a comparative perspective on enzymatic oxidation processes, which could be applicable to this compound (Douch & Smith, 1971).
Applications in Organic Synthesis
Tang et al. (2014) developed a novel Pd-catalyzed intramolecular cyclization using tert-butyl isocyanide, demonstrating its utility in C–N or C–C bond construction. This research might offer insights into the potential use of this compound in similar organic synthesis processes (Tang et al., 2014).
Safety and Hazards
The compound has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .
Properties
IUPAC Name |
tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17(12-8-9-12)10-11-6-4-5-7-13(11)16/h4-7,12H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTXXUZLPGXBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1Br)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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